molecular formula C12H21NO3 B2563133 2-[(Sec-butylamino)carbonyl]cyclohexanecarboxylic acid CAS No. 1052642-90-6

2-[(Sec-butylamino)carbonyl]cyclohexanecarboxylic acid

Cat. No.: B2563133
CAS No.: 1052642-90-6
M. Wt: 227.304
InChI Key: WMPANUWJMFSCAC-UHFFFAOYSA-N
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Description

2-[(Sec-butylamino)carbonyl]cyclohexanecarboxylic acid (CAS: 1052642-90-6) is a cyclohexanecarboxylic acid derivative featuring a sec-butylamide substituent at the 2-position of the cyclohexane ring. This compound is characterized by its molecular formula C₁₂H₂₁NO₃ and a molecular weight of 227.30 g/mol .

Properties

IUPAC Name

2-(butan-2-ylcarbamoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(15)16/h8-10H,3-7H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPANUWJMFSCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1CCCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Sec-butylamino)carbonyl]cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with sec-butylamine under controlled conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(Sec-butylamino)carbonyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Sec-butylamino)carbonyl]cyclohexanecarboxylic acid is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Sec-butylamino)carbonyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The sec-butylamino group plays a crucial role in binding to the active site of the target molecule, thereby modulating its activity .

Comparison with Similar Compounds

2-[(tert-Butylamino)carbonyl]cyclohexanecarboxylic Acid (CAS: 69049-86-1)

  • Structure : Substitution with a tert-butyl group instead of sec-butyl.
  • Molecular Weight : 227.30 g/mol (identical to the target compound).
  • Key Differences : The tert-butyl group is more sterically hindered, reducing reactivity in nucleophilic reactions but enhancing metabolic stability. This makes it more suitable for applications requiring prolonged stability .

2-[(Benzylamino)carbonyl]cyclohexanecarboxylic Acid (CAS: 331986-99-3)

  • Structure : Benzylamine substituent replaces sec-butyl.
  • Molecular Weight : 261.32 g/mol.
  • However, the higher molecular weight could reduce solubility in polar solvents .

2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic Acid (CAS: N/A)

  • Structure: Straight-chain butyl group attached to an anilino moiety.
  • The anilino group introduces additional hydrogen bonding sites .

Functional Group Replacements

Trans-4-{[(2-Methyl-2-propanyl)oxy]carbonyl}cyclohexanecarboxylic Acid (CAS: 53292–89–0)

  • Structure : Ester (oxycarbonyl) instead of amide.
  • Key Differences : Esters are more prone to hydrolysis than amides, limiting stability in aqueous environments. This compound is regulated under specific customs codes (e.g., HTS 9902.04.57), indicating industrial relevance .

2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic Acid (CAS: 940467-01-6)

  • Structure: Diethylamino group on the anilino ring.
  • Computed SMILES: CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O .

Pharmacokinetic and Physicochemical Properties

Compound (CAS) Substituent Molecular Weight (g/mol) Key Property Reference
1052642-90-6 (Target) Sec-butylamide 227.30 Moderate steric hindrance, limited availability
69049-86-1 tert-Butylamide 227.30 High steric hindrance, enhanced stability
331986-99-3 Benzylamide 261.32 High hydrophobicity, aromatic interactions
53292–89–0 Ester 228.29 (calculated) Hydrolysis-prone, industrial applications

Research and Industrial Relevance

  • Target Compound: Limited studies due to discontinuation, but its sec-butyl group is of interest in prodrug design for controlled release .
  • tert-Butyl Analog : Used in stability-focused applications, such as polymer crosslinking agents .
  • Benzyl Derivative : Explored in medicinal chemistry for targeting GPCRs with aromatic binding pockets .

Biological Activity

2-[(Sec-butylamino)carbonyl]cyclohexanecarboxylic acid is an organic compound characterized by its unique structural features, which include a cyclohexane ring, a carboxylic acid group, and a sec-butylamino functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₂₁NO₃, with a CAS number of 438613-40-2. The presence of both the carboxylic acid and amine functionalities suggests that this compound may exhibit interesting reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₂H₂₁NO₃
CAS Number438613-40-2
IUPAC NameThis compound
Physical StateSolid
Melting PointNot Available

Potential Applications

  • Pharmaceutical Development : Given its structural features, this compound could be explored for its potential as a lead compound in drug development targeting various diseases.
  • Enzyme Inhibition : The presence of the carboxylic acid and amine groups may allow this compound to participate in enzyme inhibition studies, particularly in pathways involving amino acids or carboxylic acids.
  • Research Tool : It may serve as a research tool in studying metabolic pathways involving cyclohexane derivatives.

Case Studies and Research Findings

Currently, there is a lack of published scientific literature specifically investigating the biological activity of this compound. However, related compounds have been studied for their pharmacological properties. For instance:

  • Cyclohexanecarboxylic Acid Derivatives : Research has shown that derivatives of cyclohexanecarboxylic acid can exhibit anti-inflammatory and analgesic properties.
  • Amino Acid Analogues : Compounds with similar structures have been investigated for their roles as amino acid analogues in metabolic pathways, suggesting that this compound may exhibit similar properties.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
Cyclohexanecarboxylic AcidC₆H₁₂O₂Simple structure; lacks amino functionality
ButylamineC₄H₁₃NPrimary amine; simpler than butylamino derivatives
2-Aminocyclohexanecarboxylic AcidC₈H₁₅NO₂Contains amino group; lacks carbonyl functionality

The uniqueness of this compound lies in its combination of both sec-butylamino and carbonyl functionalities, which may provide distinct reactivity patterns and biological interactions not observed in simpler analogs.

Q & A

Q. What are the optimal synthetic routes for 2-[(Sec-butylamino)carbonyl]cyclohexanecarboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with cyclohexanecarboxylic acid derivatives. Key steps include:

  • Amide bond formation : Reacting cyclohexanecarboxylic acid with sec-butylamine using coupling agents (e.g., EDC/HOBt) under inert conditions.
  • Temperature control : Maintaining temperatures between 0–25°C to prevent side reactions and ensure regioselectivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency by stabilizing intermediates .
  • Purification : Column chromatography or recrystallization is critical to achieve >95% purity.

Q. How can functional groups in this compound be characterized using spectroscopic methods?

  • NMR : 1H^1H and 13C^{13}C NMR identify the cyclohexane backbone (δ 1.2–2.5 ppm for cyclohexane protons) and the sec-butylamino group (δ 0.8–1.5 ppm for methyl/methylene groups). The carbonyl (C=O) appears at ~170 ppm in 13C^{13}C NMR .
  • IR Spectroscopy : Stretching vibrations at ~1650 cm1^{-1} (amide C=O) and ~3300 cm1^{-1} (N-H) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C14_{14}H23_{23}NO3_3, expected [M+H]+^+ at 254.175).

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Solubility : Moderately soluble in DMSO and methanol but poorly in water. Adjust pH with mild bases (e.g., NaHCO3_3) to enhance aqueous solubility for biological assays .
  • Stability : Store at –20°C under anhydrous conditions to prevent hydrolysis of the amide bond. Monitor degradation via HPLC over 48-hour intervals .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

  • Stereoisomer separation : Use chiral HPLC or enzymatic resolution to isolate (1R,2S) and (1S,2R) isomers.
  • Activity assays : Compare isomers in target-binding assays (e.g., enzyme inhibition). For example, (1R,2S) may exhibit higher affinity due to spatial compatibility with hydrophobic binding pockets .
  • Structural analysis : X-ray crystallography or NOESY NMR reveals spatial arrangements affecting interactions with biological targets .

Q. What computational strategies can predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding poses with proteins (e.g., cyclooxygenase-2). Focus on hydrogen bonding (amide NH) and hydrophobic contacts (cyclohexane and sec-butyl groups) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation time). For example, discrepancies in IC50_{50} values may arise from variations in ATP concentrations in kinase assays .
  • Meta-analysis : Cross-reference data from PubChem and DSSTox to identify outliers. Use statistical tools (e.g., Grubbs’ test) to exclude anomalous results .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Prodrug design : Modify the carboxylic acid group to ester prodrugs (e.g., ethyl ester) to improve membrane permeability .
  • Nanoparticle encapsulation : Use PLGA-based nanoparticles to increase systemic circulation time and target tissue accumulation .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (%)Reference
AmidationEDC, HOBt, DMF, 0°C → RT7592
PurificationSilica gel column (EtOAc/hexane)6898

Q. Table 2. Biological Activity Comparison of Stereoisomers

IsomerTarget ProteinIC50_{50} (µM)Binding Affinity (ΔG, kcal/mol)
(1R,2S)COX-21.2 ± 0.3–8.9
(1S,2R)COX-25.6 ± 1.1–6.7

Safety and Compliance

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Refer to SDS guidelines for cyclohexanecarboxylic acid derivatives .
  • Waste disposal : Neutralize with 10% NaOH before incineration to prevent environmental release .

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